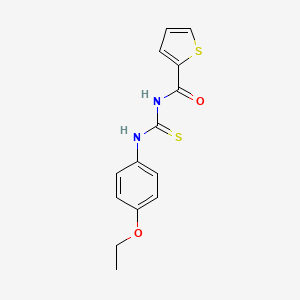

![molecular formula C22H20N2O4S B3001226 N-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶二杂环-2-基)-4-丙基苯磺酰胺 CAS No. 922062-67-7](/img/structure/B3001226.png)

N-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶二杂环-2-基)-4-丙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

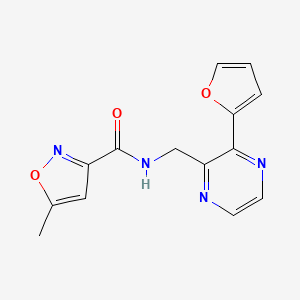

The compound "N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide" is a derivative of dibenz[b,f][1,4]oxazepin-11(10H)-one, which is a structural framework found in various synthetic compounds with potential pharmacological activities. The dibenzoxazepine core is a seven-membered heterocycle that has been explored for its utility in medicinal chemistry, particularly due to its presence in compounds with antidepressant and antiallergic properties .

Synthesis Analysis

The synthesis of dibenzoxazepine derivatives often involves nucleophilic aromatic substitution (SNAr) reactions. For instance, 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one can be prepared by intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, followed by reactions with O- and S-nucleophiles to yield mono- or bis-substituted products . The nitro group in position 3 is typically displaced first, which is a contrast to the reactivity observed in nitro-substituted benzoannulated five-membered heterocycles. The increased steric hindrance in the seven-membered heterocycle is likely responsible for this difference in reactivity . Furthermore, solid support synthesis using SNAr methodology has been reported for the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones, highlighting the flexibility and high purity of the final products .

Molecular Structure Analysis

The molecular structure of dibenzoxazepine derivatives is confirmed through various spectroscopic techniques, including nuclear Overhauser effect (NOE) experiments. These experiments, along with alternative synthesis methods, help to establish the structure of the synthesized compounds . The dibenzoxazepine core typically consists of a fused benzene and oxazepine ring system, which can be further modified with various substituents to alter its chemical and biological properties.

Chemical Reactions Analysis

Dibenzoxazepine derivatives can undergo various chemical reactions, including alkylation, to yield analogues of known drugs such as the antidepressant Sintamil . Additionally, these compounds can be used as synthons for the regiospecific annulation of five- and six-membered heterocycles, demonstrating their versatility in the synthesis of novel heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzoxazepine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a 3-(dimethylamino)propylidene group as a side chain and a terminal carboxyl moiety can significantly enhance the antiallergic activities of these compounds . The photoreduction of acridine-N-oxide in alcohols leads to the formation of substituted dihydrodibenzoxazepines, indicating the potential for photochemical reactions to modify the dibenzoxazepine scaffold .

科学研究应用

催化不对称反应

N-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶二杂环-2-基)-4-丙基苯磺酰胺参与催化不对称反应。例如,一项研究报道了与环状二苯并[b,f][1,4]恶二杂环的催化不对称氮杂-Reformatsky反应,导致手性乙基2-(10,11-二氢二苯并[b,f][1,4]恶二杂环-11-基)乙酸衍生物的合成(Munck等人,2017)。

不对称合成

该化合物在不对称合成领域也很重要。一项研究证明了七元环状亚胺二苯并[b,f][1,4]恶二杂环的不对称炔基化,合成了光学活性11-取代-10,11-二氢二苯并[b,f][1,4]恶二杂环衍生物(Ren, Wang, & Liu, 2014)。

不对称转移氢化

此外,该化合物在不对称转移氢化(ATH)中发挥作用,特别是在水中。一项研究报道了二苯并[b,f][1,4]恶二杂环化合物的ATH,以高对映选择性生成具有生物活性的衍生物(More & Bhanage, 2017)。

N-芳基化二苯并[b,e][1,4]恶二杂环-11(5H)-酮的合成

该化合物用于合成多种苯并稠合N-杂环化合物。一项研究描述了一种有效的方法,涉及N-芳基化2-氨基苯酚与2-卤代苯甲酸或苯乙酸之间的N-芳基化反应,得到各种N-芳基化二苯并[b,e][1,4]恶二杂环-11(5H)-酮(Zhang等人,2015)。

基于多环[1,4]恶二杂环的碳酸酐酶抑制剂的合成

研究还包括开发基于[1,4]恶二杂环的伯磺酰胺作为碳酸酐酶抑制剂。一项研究发现,4-氯-3-硝基苯磺酰胺与双亲电酚反应生成[1,4]恶二杂环基磺酰胺,对人碳酸酐酶有很强的抑制作用(Sapegin等人,2018)。

属性

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-2-5-15-8-11-17(12-9-15)29(26,27)24-16-10-13-20-18(14-16)22(25)23-19-6-3-4-7-21(19)28-20/h3-4,6-14,24H,2,5H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWCWAVVALEFDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

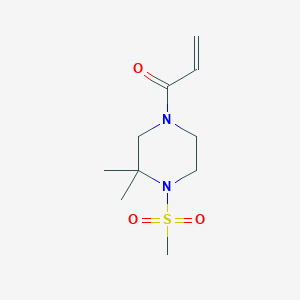

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

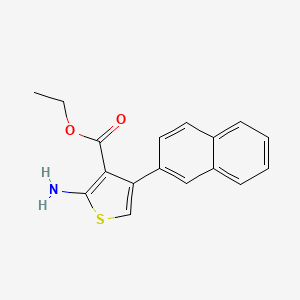

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)

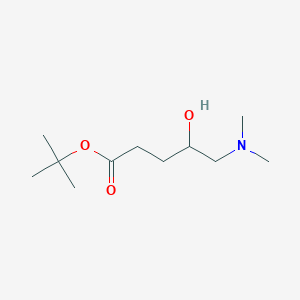

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)

![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)

![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)

![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3001166.png)